molecular formula C22H25N3O5S B2751044 1-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034605-06-4

1-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No. B2751044
M. Wt: 443.52
InChI Key: PORURNUPPJUABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including an ethoxyphenyl group, a sulfonyl group, a piperidinyl group, and an imidazolidine-2,4-dione group. These groups are common in many pharmaceuticals and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound likely has a complex structure due to the presence of multiple functional groups.


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. For instance, they can participate in hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Pharmaceutical Applications

Piperidines play a crucial role in drug design and are present in various classes of pharmaceuticals . They are among the most important synthetic fragments for designing drugs .

Method of Application

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Results and Outcomes

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Anti-tubercular Agents

Piperidine derivatives have been used in the design and synthesis of anti-tubercular agents .

Method of Application

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Results and Outcomes

Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Future Directions

The future research directions would likely involve further exploration of the compound’s properties and potential applications, particularly in the field of pharmaceuticals given the presence of functional groups common in many drugs .

properties

IUPAC Name

1-[1-(4-ethoxyphenyl)sulfonylpiperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-2-30-19-8-10-20(11-9-19)31(28,29)23-14-12-17(13-15-23)24-16-21(26)25(22(24)27)18-6-4-3-5-7-18/h3-11,17H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORURNUPPJUABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

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